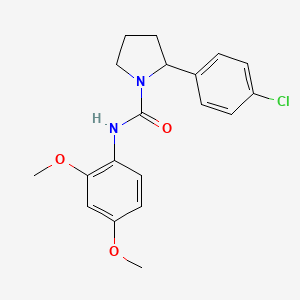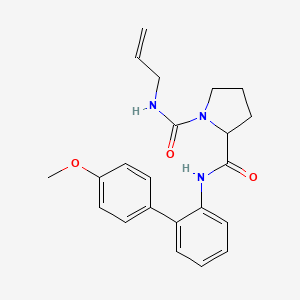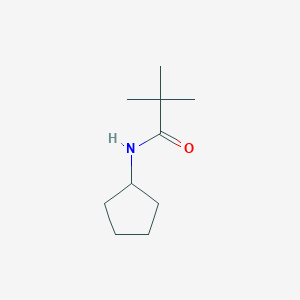![molecular formula C23H22FN3O2 B6075325 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as FP-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a proline-based inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Wirkmechanismus
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by inhibiting the enzyme DPP-4, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved glucose metabolism and decreased blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its specificity for DPP-4. This allows researchers to study the effects of DPP-4 inhibition on glucose metabolism without the confounding effects of other enzymes. However, one limitation of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is the investigation of its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another direction is the development of more potent and selective DPP-4 inhibitors based on the structure of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. Finally, the effects of long-term treatment with 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide on glucose and lipid metabolism should be investigated in animal models.
Synthesemethoden
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with (S)-proline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then reacted with 3-fluorobenzylamine to form the final product, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-4 inhibitors such as 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide have been shown to improve glucose metabolism by increasing insulin secretion and decreasing glucagon secretion. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-18-7-3-6-17(14-18)16-27-13-5-10-21(27)23(28)26-20-9-1-2-11-22(20)29-19-8-4-12-25-15-19/h1-4,6-9,11-12,14-15,21H,5,10,13,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVPZCJLGCAUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)


![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)